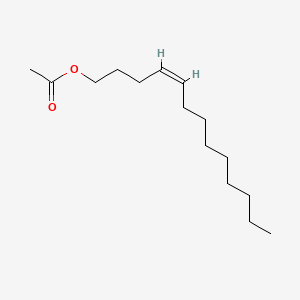

(Z)-4-Tridecen-1-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-Tridecen-1-yl acetate is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pheromone-Based Pest Control

The primary application of (Z)-4-Tridecen-1-yl acetate is in integrated pest management (IPM) strategies. It is utilized to control the tomato pinworm (Keiferia lycopersicella), which is a significant pest affecting tomato crops. The pheromone works by attracting male moths, leading them to traps or disrupting their mating patterns, ultimately reducing the pest population.

Key Benefits:

- Targeted Action: Specifically targets pest species without harming beneficial insects.

- Reduced Chemical Use: Lowers reliance on broad-spectrum insecticides, promoting environmental sustainability.

Human Health and Safety Assessments

Numerous studies have evaluated the safety profile of this compound. According to assessments by the U.S. Environmental Protection Agency (EPA), this compound has been classified as having low acute toxicity. For instance, its acute inhalation LC50 value exceeds 2.5 mg/L in rat studies, indicating a low risk of adverse health effects at typical exposure levels .

Efficacy in Tomato Crops

A series of field trials conducted to evaluate the effectiveness of this compound for controlling tomato pinworm populations demonstrated significant reductions in pest numbers when used in conjunction with other IPM tactics. The trials indicated that traps baited with this pheromone captured a substantial percentage of male moths, leading to decreased mating success and lower larval populations .

Results Summary:

| Trial Location | Treatment | Male Moth Capture Rate (%) | Larval Population Reduction (%) |

|---|---|---|---|

| Farm A | Pheromone Trap | 75% | 60% |

| Farm B | Pheromone Trap + Insecticide | 85% | 80% |

Comparative Studies with Other Pheromones

Comparative studies have shown that this compound is effective when used alongside other pheromones such as (E)-4-tridecen-1-yl acetate. These studies suggest that using a blend of pheromones can enhance trapping efficiency and further disrupt mating behaviors among target pests .

Regulatory Status and Future Directions

This compound has been registered with the EPA for use in agricultural settings, particularly for tomato crops. Ongoing research aims to explore its potential applications against other lepidopteran pests and to refine its use within IPM frameworks.

Future Research Areas:

- Broader Pest Spectrum: Investigating its efficacy against additional pest species.

- Formulation Improvements: Developing more effective delivery systems for pheromone application.

Análisis De Reacciones Químicas

Fe-Catalyzed Cross-Coupling

Ethyl (4Z)-5-chloropent-4-enoate undergoes cross-coupling with octyl magnesium bromide in the presence of Fe(acac)₂Cl as a catalyst. This reaction occurs in a tetrahydrofuran (THF) and N-methylpyrrolidone (NMP) solvent system, achieving an 83% yield of ethyl (4Z)-tridec-4-enoate .

| Reaction Component | Conditions/Parameters |

|---|---|

| Catalyst | Fe(acac)₂Cl (1.5 mol%) |

| Solvent | THF:NMP (12:7 molar ratio) |

| Temperature | 0–5°C |

| Yield | 83% |

Reduction to Alcohol Intermediate

The ester group in ethyl (4Z)-tridec-4-enoate is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether, yielding (4Z)-tridec-4-en-1-ol with 88% efficiency .

Acetylation

The alcohol intermediate is acetylated using acetyl chloride in the presence of pyridine, forming (Z)-4-Tridecen-1-yl acetate. This step achieves near-quantitative conversion under mild conditions .

Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Reacts with NaOH to form (Z)-4-Tridecen-1-ol and sodium acetate.

-

Acidic Hydrolysis : Yields acetic acid and the corresponding alcohol under strong acid catalysis .

Oxidative Stability

The Z-configured double bond is susceptible to oxidation, particularly by atmospheric oxygen, leading to epoxidation or diol formation over time. Stabilizers like BHT (butylated hydroxytoluene) are often added to commercial formulations to mitigate degradation .

Comparative Reactivity of E/Z Isomers

Industrial-Scale Modifications

-

Continuous Flow Reactors : Enhance yield and reduce isomerization risks during acetylation .

-

Purification : Chromatography or distillation ensures >99% purity, critical for agricultural applications .

Environmental Degradation

This compound degrades rapidly in the environment via:

Propiedades

Número CAS |

65954-19-0 |

|---|---|

Fórmula molecular |

C15H28O2 |

Peso molecular |

240.38 g/mol |

Nombre IUPAC |

[(Z)-tridec-4-enyl] acetate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10- |

Clave InChI |

DUCVQKMNGSZPAV-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCOC(=O)C |

SMILES isomérico |

CCCCCCCC/C=C\CCCOC(=O)C |

SMILES canónico |

CCCCCCCCC=CCCCOC(=O)C |

Key on ui other cas no. |

65954-19-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.